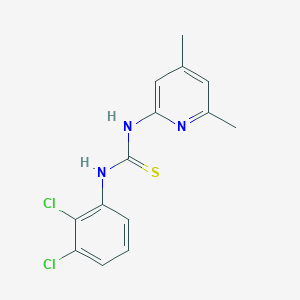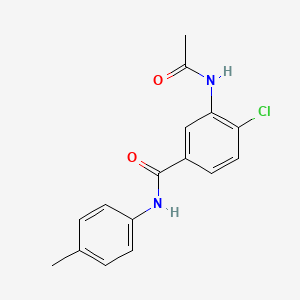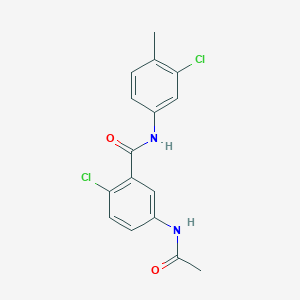
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as Diuron, is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it inhibits the photosystem II complex, which is responsible for the oxidation of water and the generation of oxygen. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and reduced growth. In animals, it can cause liver and kidney damage, as well as reproductive and developmental abnormalities.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to some organisms, and its effects on soil microorganisms can be complex and difficult to interpret.
将来の方向性
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One area of research is the development of more effective and environmentally friendly herbicides that can replace N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and other similar compounds. Another area of research is the study of the effects of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea on non-target organisms such as bees and other pollinators. Finally, the use of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea as a tool for studying the role of photosynthesis in different organisms and ecosystems is an area of ongoing research.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research, its potential toxic effects on some organisms and the complex effects on soil microorganisms should be carefully considered when using it in experiments.
合成法
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is synthesized by the reaction of 2,3-dichloroaniline with 4,6-dimethyl-2-pyridinethiol in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is highly soluble in organic solvents such as acetone and chloroform.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been widely used as a herbicide to control weeds in various crops such as cotton, sugarcane, and citrus. However, it has also been studied for its potential applications in scientific research. N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can be used as a tool to study the role of photosynthesis in plants and algae. It has also been used to study the effect of herbicides on the microbial community in soil.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c1-8-6-9(2)17-12(7-8)19-14(20)18-11-5-3-4-10(15)13(11)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYKCRWZWKBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
